4,4',6,6'-Tetra-tert-butyl-2,2'-bi-1,3,2-benzodioxaborole
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Overview
Description
4,4’,6,6’-Tetra-tert-butyl-2,2’-bi-1,3,2-benzodioxaborole is a complex organic compound known for its unique structure and properties. This compound features two benzodioxaborole units connected by a biaryl linkage, with four tert-butyl groups providing steric hindrance. It is of interest in various fields of chemistry due to its stability and reactivity.
Preparation Methods
The synthesis of 4,4’,6,6’-Tetra-tert-butyl-2,2’-bi-1,3,2-benzodioxaborole typically involves the reaction of 2,2’-bi-1,3,2-benzodioxaborole with tert-butyl halides under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of hydrogen atoms with tert-butyl groups. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4,4’,6,6’-Tetra-tert-butyl-2,2’-bi-1,3,2-benzodioxaborole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding boronic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of boron-containing alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where tert-butyl groups can be replaced by other functional groups using appropriate reagents and conditions.
Scientific Research Applications
4,4’,6,6’-Tetra-tert-butyl-2,2’-bi-1,3,2-benzodioxaborole has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metals.
Biology: The compound is studied for its potential use in biological systems, particularly in drug delivery and as a probe for studying biological processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where boron-containing compounds have shown efficacy.
Industry: It is used in the development of new materials, including polymers and catalysts, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4,4’,6,6’-Tetra-tert-butyl-2,2’-bi-1,3,2-benzodioxaborole involves its interaction with molecular targets through its boron atoms. These interactions can lead to the formation of boron-oxygen or boron-nitrogen bonds, which are crucial in various chemical and biological processes. The pathways involved include coordination with metal ions and participation in redox reactions.
Comparison with Similar Compounds
4,4’,6,6’-Tetra-tert-butyl-2,2’-bi-1,3,2-benzodioxaborole can be compared with similar compounds such as:
2,2’,6,6’-Tetra-tert-butyl-4,4’-methylenediphenol: This compound also features tert-butyl groups and a biaryl linkage but differs in its functional groups and reactivity.
2,2’,2’‘,6,6’,6’‘-Hexa-tert-butyl-4,4’,4’'-[(2,4,6-trimethyl-1,3,5-benzenetriyl)trismethylene]triphenol: Another compound with multiple tert-butyl groups, used in different applications due to its distinct structure.
The uniqueness of 4,4’,6,6’-Tetra-tert-butyl-2,2’-bi-1,3,2-benzodioxaborole lies in its specific arrangement of boron and oxygen atoms, which imparts unique reactivity and stability compared to other similar compounds.
Properties
CAS No. |
158780-81-5 |
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Molecular Formula |
C28H40B2O4 |
Molecular Weight |
462.2 g/mol |
IUPAC Name |
4,6-ditert-butyl-2-(4,6-ditert-butyl-1,3,2-benzodioxaborol-2-yl)-1,3,2-benzodioxaborole |
InChI |
InChI=1S/C28H40B2O4/c1-25(2,3)17-13-19(27(7,8)9)23-21(15-17)31-29(33-23)30-32-22-16-18(26(4,5)6)14-20(24(22)34-30)28(10,11)12/h13-16H,1-12H3 |
InChI Key |
GQXVWEZZPLBNRD-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC2=CC(=CC(=C2O1)C(C)(C)C)C(C)(C)C)B3OC4=CC(=CC(=C4O3)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
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